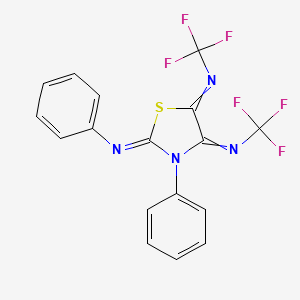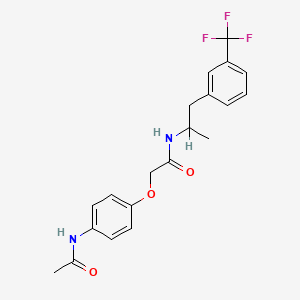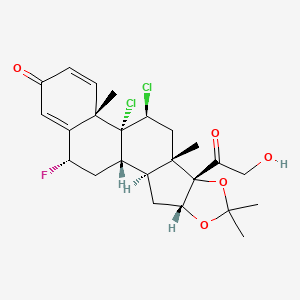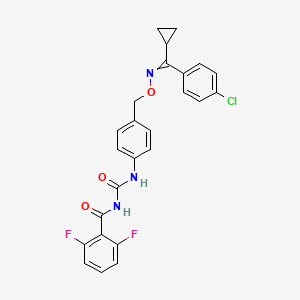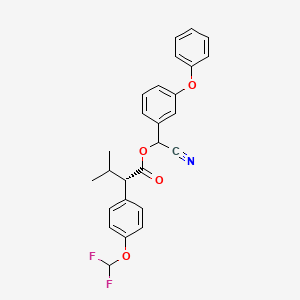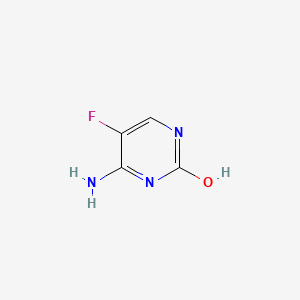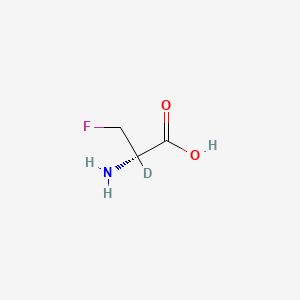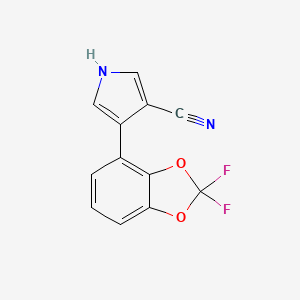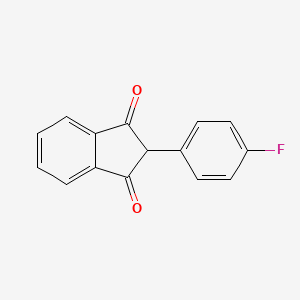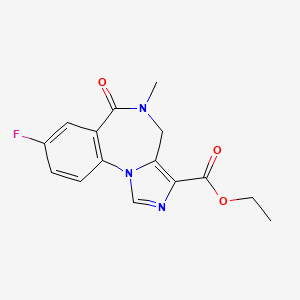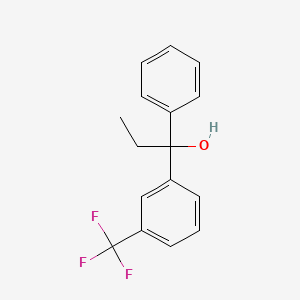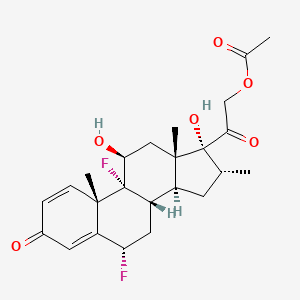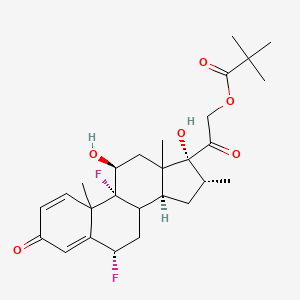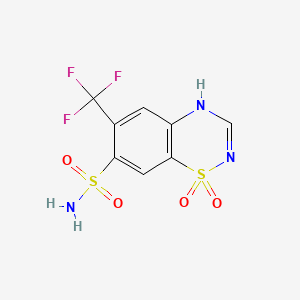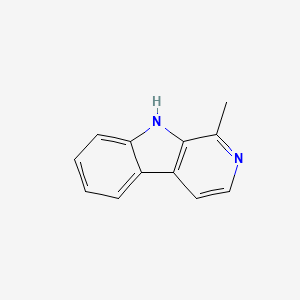
Harmane
Overview
Description
Harmane, also known as Harman, is a heterocyclic amine found in a variety of foods including coffee, sauces, and cooked meat. It is also present in tobacco smoke . Harmane is related to other alkaloids, harmine and harmaline, found in 1837 in the plant Peganum harmala . In humans, harmane is a potent tremor-producing neurotoxin .
Synthesis Analysis
Harmane is a methylated derivative of β-carboline . A new general method for the synthesis of harmane, harmine, and their structural analogs by thermolysis of substituted 4-aryl-3-azidopyridines was developed .Molecular Structure Analysis
Harmane is a methylated derivative of β-carboline with the molecular formula C12H10N2 . DFT analysis indicates that harmalol and harmaline are the most reactive molecules and could scavenge free radicals through the SET-PT mechanism .Chemical Reactions Analysis
Harmane is produced from tryptophan by the heat of burning the tobacco .Physical And Chemical Properties Analysis
Harmane has a molecular formula of C12H10N2 and a molar mass of 182.226 g·mol−1 . It has a melting point of 235–238 °C . It is soluble to 10 mM in 1 eq. HCl methanol .Scientific Research Applications
1. Optical Properties and DNA Interaction
- Methods and Procedures : The synthesis of harmane and its analogs is achieved through thermolysis of substituted 4-aryl-3-azidopyridines, followed by the examination of their optical properties .
- Results : The compounds exhibit a high ability to intercalate in DNA, which is significant for developing drugs targeting neurodegenerative diseases like Alzheimer’s .
2. Antitumor Therapy
- Results : Harmine increases the induction of connective tissue growth factor in human chondrocyte cells, showing a chondrogenic and chondroprotective effect .
3. Antiviral Activity
- Results : These compounds interfere with the viral life cycle, presenting a potential avenue for therapeutic development .
4. Photodynamic Therapy for Cancer
- Results : The use of harmane in photodynamic therapy has shown effectiveness in targeting cancer cells .
5. Piezochromic Luminescent Material
- Results : The material synthesized shows promise as a piezochrome luminescent material with potential applications in various technologies .
6. Malaria Parasite Inhibition
- Results : This application provides a novel approach to controlling the spread of malaria by targeting the parasite’s lifecycle in the mosquito vector .
These applications highlight the versatility of harmane in scientific research and its potential in contributing to various fields of medicine and technology. The detailed methods and results are based on the synthesis and study of harmane and its derivatives, demonstrating its significant role in advancing scientific knowledge and applications. For further detailed reading and to access quantitative data or statistical analyses, the sources provided offer extensive information on each application .
7. Neuroprotective Agent
- Results : Harmane has shown to protect neuronal cells from toxicity and could be a candidate for treating diseases like Parkinson’s and Alzheimer’s .
8. Anti-inflammatory and Antidiabetic Effects
- Results : Harmane has been found to reduce inflammation and improve insulin sensitivity, indicating its potential as a therapeutic agent .
9. Insecticidal Properties
- Results : The compounds demonstrate effectiveness in controlling pest populations, offering an alternative to synthetic insecticides .
10. Antibacterial Activity
- Results : Studies indicate that harmane can inhibit bacterial growth, including strains that are resistant to current antibiotics .
11. Antioxidant Properties
- Results : The compound has shown to increase antioxidant enzyme activities, suggesting its role in protecting against oxidative stress .
12. Psychoactive Effects
- Results : Harmane has been found to have antianxiety and antidepressive effects, contributing to its use in traditional healing practices .
These applications further demonstrate the broad spectrum of Harmane’s potential in scientific research and its implications for future therapeutic developments. The detailed methods and results are based on ongoing studies and trials, which continue to uncover the diverse capabilities of this compound. For more in-depth information, the sources provided offer extensive details on each application .
13. Synergistic Effects with Chemotherapeutic Drugs
- Methods and Procedures : Research includes testing the cytotoxicity of harmane in conjunction with drugs like gemcitabine against pancreatic cancer cells and as a sensitizer for docetaxel against breast cancer cells .
- Results : Harmane enhances the efficacy of these drugs, inducing apoptosis and inhibiting cancer cell proliferation .
14. Treatment of Diabetes
- Results : Harmane shows promise in improving diabetic conditions, though its low bioavailability and side effects are challenges that need to be addressed .
15. Cardiovascular Effects
- Results : While there is interest in its therapeutic potential, more research is needed to establish its efficacy and safety in cardiovascular applications .
16. Gastrointestinal Pharmacology
- Results : Preliminary findings suggest that harmane could have beneficial effects on gastrointestinal health, but further studies are required .
17. Osteogenic Activity
- Results : Early research indicates that harmane may promote bone formation, offering a novel approach to treating osteoporosis and other bone-related conditions .
18. Immunomodulatory Properties
Safety And Hazards
Future Directions
Recent studies have found that harmane potentiated nicotine self-administration on the fixed ration schedule at the dose related to human cigarette smoking by the synergistic effects in up-regulating genes in addiction-related pathways . This suggests that non-nicotine ingredients of tobacco products play an important role in smoking addiction .
properties
IUPAC Name |
1-methyl-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFDQSOCUJVVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21655-84-5 (hydrochloride) | |
| Record name | Harman | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80197568 | |
| Record name | Harman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Harman | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035196 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Harman | |
CAS RN |
486-84-0 | |
| Record name | Harman | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harman | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harman | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Harman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Harman | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARMAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82D6J0535P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Harman | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035196 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
237 - 238 °C | |
| Record name | Harman | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035196 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



